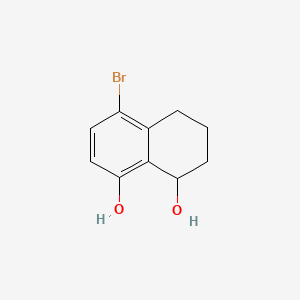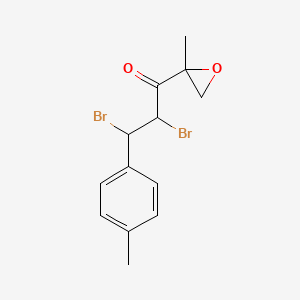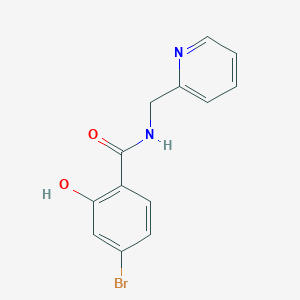
4-bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is an organic compound with the molecular formula C13H11BrN2O2 It is a derivative of benzamide, featuring a bromine atom at the fourth position, a hydroxyl group at the second position, and a pyridin-2-ylmethyl group attached to the nitrogen atom of the benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:
Hydroxylation: The hydroxyl group at the second position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.
Amidation: The final step involves the formation of the amide bond between the benzamide derivative and pyridin-2-ylmethylamine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of 4-bromo-2-oxo-N-(pyridin-2-ylmethyl)benzamide.
Reduction: Formation of 2-hydroxy-N-(pyridin-2-ylmethyl)benzamide.
Substitution: Formation of 4-azido-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide.
科学的研究の応用
4-Bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in studies to investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Biology: The compound is utilized in chemical biology research to study its interactions with biological macromolecules and its effects on cellular processes.
作用機序
The mechanism of action of 4-bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to the receptor and altering its conformation, leading to changes in downstream signaling pathways.
類似化合物との比較
Similar Compounds
2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide: Lacks the bromine atom at the fourth position.
4-Bromo-N-(pyridin-2-ylmethyl)benzamide: Lacks the hydroxyl group at the second position.
4-Bromo-2-hydroxy-N-(pyridin-3-ylmethyl)benzamide: The pyridinyl group is attached at the third position instead of the second position.
Uniqueness
4-Bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C13H11BrN2O2 |
|---|---|
分子量 |
307.14 g/mol |
IUPAC名 |
4-bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H11BrN2O2/c14-9-4-5-11(12(17)7-9)13(18)16-8-10-3-1-2-6-15-10/h1-7,17H,8H2,(H,16,18) |
InChIキー |
XIYBREOCDJTZFM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc](/img/structure/B14889519.png)
![2-Azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B14889528.png)
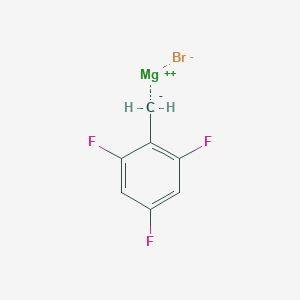

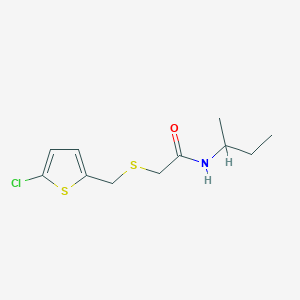
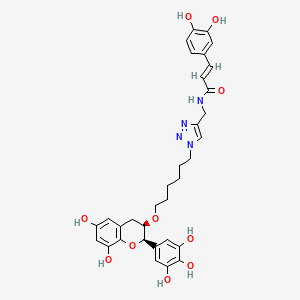
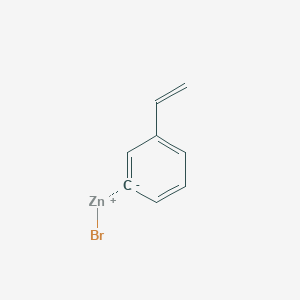
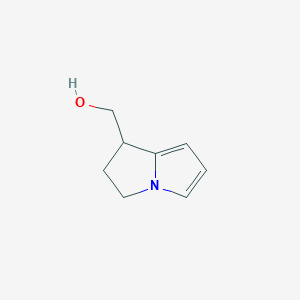
![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)
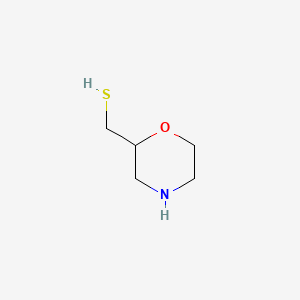
![8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B14889616.png)
